6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Overview
Description
The compound 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic chemical structure that is part of a broader class of compounds known for their diverse biological activities. The core structure is characterized by a fusion of pyrimidine and azepine rings, which provides a scaffold for various substitutions and modifications, leading to a wide range of potential pharmacological applications.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines was achieved through a cyclization process using Staudinger–aza-Wittig reaction conditions, which is an eight-step reaction sequence allowing for the preparation of these compounds in gram quantities . Another study detailed the synthesis of 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines through base-promoted aromatic nucleophilic substitution followed by acid-promoted intramolecular Friedel–Crafts cyclization . Additionally, novel 6,6a,7,8-tetrahydro-5H-naphtho[1,2-e]pyrimido[4,5-b][1,4]diazepines were synthesized under microwave irradiation, demonstrating the versatility of synthetic methods for these compounds .
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through various spectroscopic techniques. For example, a series of novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones were characterized by IR, 13C and 1H NMR, mass spectroscopy, and elemental analysis . These techniques are crucial for determining the structure and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups and the inherent reactivity of the pyrimidoazepine core. For instance, 5-amino-7-(methylthio)furazano[3,4-d]pyrimidine reacts with a variety of amines and hydroxylamines under mild conditions, leading to the synthesis of related compounds such as 6-acetyl-2,4-diamino-7,8-dihydro-9H-pyrimido[4,5-b][1,4]diazepine . The intramolecular amidation of N-((4-amino-6-chloropyrimidin-5-yl)methyl)-substituted amino acid esters is another key reaction for constructing the pyrimido[4,5-e][1,4]diazepine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure and the substituents present on the core. The synthesis of a library of 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones showcased the ability to introduce a variety of functional groups, which can significantly alter the physical and chemical properties of these molecules . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.
Scientific Research Applications
Synthesis and Chemical Properties
Approaches to Substituted Azepines : Research has explored synthetic routes to substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines, demonstrating the versatility of these compounds in chemical synthesis. The Staudinger–aza-Wittig reaction conditions facilitated the cyclization of specific alkanones, offering a method for preparing these products in gram quantities. This process underscores the chemical flexibility and the potential for further derivatization of these compounds (Subota et al., 2017).
Molecular Structure and Supramolecular Assemblies : Studies on closely related benzo[b]pyrimido[5,4-f]azepines have shown similar molecular structures but different supramolecular assemblies. These findings highlight the structural diversity within this class of compounds and their potential applications in materials science and crystallography (Acosta et al., 2015).
Synthetic Strategies for Pyrimidine-Fused Benzazepines : Research has detailed the synthesis of functionalized benzo[b]pyrimido[5,4-f]azepines, utilizing base-promoted aromatic nucleophilic substitution. This methodology showcases the compound's utility in constructing complex heterocyclic systems, potentially useful in pharmaceutical chemistry and organic synthesis (Acosta-Quintero et al., 2015).
Derivatization and Functional Group Strategies : Investigations into the synthesis of novel diazepinones from dichloropyrimidine aldehyde highlight the strategic use of functional groups to create a diverse library of compounds. This research demonstrates the compound's role in developing libraries of molecules with potential bioactivity or material properties (Xiang et al., 2010).
Future Directions
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-9-4-2-8-7(1)5-10-6-11-8/h5-6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBPAKVXTRJZPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=NC=NC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627014 | |
Record name | 6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
CAS RN |
31887-92-0 | |
Record name | 6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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